22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene
Overview
Description
1H-4,6:16,19-Dietheno-21,25-metheno-12H-[1,3]dioxolo[4,5-g]pyrido[2’,3’:17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinoline,2,3,13,14,14a,15,26,26a-octahydro-22,30-dimethoxy-1,14-dimethyl-,(14aS,26aR)- is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Key steps may include:
Cyclization Reactions: Formation of the fused ring system through cyclization reactions.
Functional Group Introduction: Addition of methoxy and methyl groups using reagents such as methyl iodide and sodium methoxide.
Oxidation and Reduction: Use of oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride to achieve the desired oxidation states.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of advanced purification methods such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like bromine, chlorinating agents like thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in biological processes.
Pathways: Involvement in signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1H-4,616,19-Dietheno-21,25-metheno-12H-[1,3]dioxolo[4,5-g]pyrido[2’,3’17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinoline: A structurally similar compound with slight variations in functional groups.
1H-4,616,19-Dietheno-21,25-metheno-12H-[1,3]dioxolo[4,5-g]pyrido[2’,3’17,18][1,10]dioxacycloeicosino[2,3,4-ij]isoquinoline,2,3,13,14,14a,15,26,26a-octahydro-22,30-dimethoxy-1,14-dimethyl-: Another similar compound with different stereochemistry.
Uniqueness
This compound is unique due to its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties. Its complex structure makes it a valuable target for synthetic chemists and researchers exploring new therapeutic agents.
Biological Activity
The compound 22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene , also known as Cepharanthine , is a bisbenzylisoquinoline alkaloid derived from the tubers of the plant Stephania cepharantha. This compound has garnered attention for its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C37H38N2O6
- Molecular Weight : 606.719 g/mol
- IUPAC Name : (14S,27R)-22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene
Antineoplastic Properties
Cepharanthine has been shown to exhibit significant antitumor activity against various cancer cell lines:
- Mechanism of Action : It induces apoptosis in cancer cells through the modulation of several signaling pathways including the inhibition of NF-kB and activation of caspases .
Immunomodulatory Effects
Research indicates that Cepharanthine can enhance immune responses:
- Lymphocyte Activation : It stimulates the proliferation and activation of lymphocytes and macrophages . This property is particularly valuable in immunocompromised states or following chemotherapy.
Anti-inflammatory Activity
Cepharanthine also demonstrates anti-inflammatory effects:
- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation .
Pharmacokinetics
Understanding the pharmacokinetic profile of Cepharanthine is essential for its therapeutic application:
Property | Value |
---|---|
Water Solubility | 0.00483 mg/mL |
LogP | 5.31 |
Half-life | Not specified |
Metabolism | Hepatic |
Case Studies and Clinical Research
Several studies have highlighted the therapeutic potential of Cepharanthine:
- Cancer Treatment : A study demonstrated that Cepharanthine significantly inhibited tumor growth in a mouse model of breast cancer by inducing apoptosis and reducing cell proliferation .
- Immunotherapy Enhancement : In a clinical trial involving patients with chronic lymphocytic leukemia (CLL), Cepharanthine was shown to improve immune function and reduce disease symptoms when combined with traditional therapies .
- Inflammation Reduction : Another study focused on its effects in rheumatoid arthritis models where Cepharanthine administration led to decreased joint inflammation and pain scores compared to controls .
Properties
IUPAC Name |
22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38N2O6/c1-38-13-11-24-18-31(41-4)33-20-27(24)28(38)16-23-7-10-30(40-3)32(17-23)44-26-8-5-22(6-9-26)15-29-35-25(12-14-39(29)2)19-34-36(37(35)45-33)43-21-42-34/h5-10,17-20,28-29H,11-16,21H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPXVXANRNDGTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859398 | |
Record name | 22,33-Dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.2~16,19~.1~3,10~.1~21,25~.0~4,8~.0~14,39~.0~31,35~]nonatriaconta-1(33),3,8,10(39),16,18,21(36),22,24,31,34,37-dodecaene (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481-49-2 | |
Record name | CEPHARANTHINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=623442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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